4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxypropyl)pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with difluoromethyl and pyrazolyl groups, along with a methoxypropylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyrazolyl Group: This step often involves the cyclization of hydrazines with diketones or similar compounds.
Attachment of the Difluoromethyl Group: This can be done using difluoromethylating agents such as difluoromethyl iodide under controlled conditions.
Addition of the Methoxypropylamine Side Chain: This step may involve nucleophilic substitution reactions where the amine group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated or alkylated products depending on the reagents used.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Employed in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: Used in the synthesis of advanced polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(TRIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE
- N-[4-(CHLOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and influences its reactivity and binding affinity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C14H19F2N5O |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-N-(3-methoxypropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H19F2N5O/c1-9-10(8-21(2)20-9)11-7-12(13(15)16)19-14(18-11)17-5-4-6-22-3/h7-8,13H,4-6H2,1-3H3,(H,17,18,19) |
InChI Key |
HFGPXGNQJLASEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)NCCCOC)C(F)F)C |
Origin of Product |
United States |
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